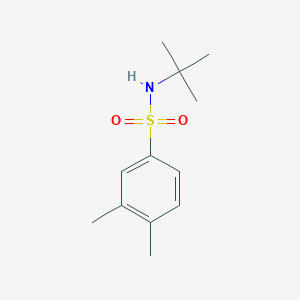![molecular formula C19H14FNO B272867 N-[1,1'-biphenyl]-2-yl-3-fluorobenzamide](/img/structure/B272867.png)
N-[1,1'-biphenyl]-2-yl-3-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1,1'-biphenyl]-2-yl-3-fluorobenzamide, also known as BPFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPFA is a synthetic molecule that belongs to the class of compounds known as fluorobenzamides.
Aplicaciones Científicas De Investigación
N-[1,1'-biphenyl]-2-yl-3-fluorobenzamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, this compound has been utilized as a fluorescent probe for the detection of various analytes.
Mecanismo De Acción
The mechanism of action of N-[1,1'-biphenyl]-2-yl-3-fluorobenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in disease pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This compound has also been shown to inhibit the aggregation of amyloid-beta, a protein that is implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective properties. This compound has been shown to induce cell death in cancer cells by inhibiting the activity of HDACs and other enzymes involved in cancer pathways. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to protect neurons from oxidative stress and other forms of cellular damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1,1'-biphenyl]-2-yl-3-fluorobenzamide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. This compound is also fluorescent, which makes it useful as a probe for the detection of various analytes. However, this compound has some limitations, including its limited solubility in water and its potential for non-specific binding to proteins.
Direcciones Futuras
There are several future directions for the study of N-[1,1'-biphenyl]-2-yl-3-fluorobenzamide, including its further investigation as a potential drug candidate for the treatment of cancer and other diseases. This compound could also be used as a building block for the synthesis of new materials with unique properties. In addition, this compound could be further studied as a fluorescent probe for the detection of various analytes, including biomolecules and environmental pollutants.
Conclusion:
In conclusion, this compound is a synthetic molecule with significant potential for various scientific research applications. This compound has been studied for its potential as a drug candidate, building block for novel materials, and fluorescent probe for the detection of various analytes. This compound has several advantages for lab experiments, including its ease of synthesis and low toxicity, but also has some limitations, including its limited solubility in water. Further research on this compound could lead to significant advancements in various fields.
Métodos De Síntesis
N-[1,1'-biphenyl]-2-yl-3-fluorobenzamide can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction and the Ullmann coupling reaction. The Suzuki-Miyaura coupling reaction involves the reaction of 3-fluorobenzoic acid with 1,1'-biphenyl-2-boronic acid in the presence of a palladium catalyst, while the Ullmann coupling reaction involves the reaction of 3-fluorobenzoic acid with 1,1'-biphenyl-2-amine in the presence of copper powder.
Propiedades
Fórmula molecular |
C19H14FNO |
|---|---|
Peso molecular |
291.3 g/mol |
Nombre IUPAC |
3-fluoro-N-(2-phenylphenyl)benzamide |
InChI |
InChI=1S/C19H14FNO/c20-16-10-6-9-15(13-16)19(22)21-18-12-5-4-11-17(18)14-7-2-1-3-8-14/h1-13H,(H,21,22) |
Clave InChI |
DQNNBDQVHIONNT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)F |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















